An In-depth Technical Guide to the Core Properties of Methyl 2-amino-3-phenylpropanoate
An In-depth Technical Guide to the Core Properties of Methyl 2-amino-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analysis of Methyl 2-amino-3-phenylpropanoate, commonly known as phenylalanine methyl ester. As a crucial building block in peptide synthesis and a derivative of the essential amino acid L-phenylalanine, this compound is of significant interest in pharmaceutical and biochemical research. This document details experimental protocols for its preparation and analytical characterization, presents key quantitative data in structured tables, and includes graphical representations of its chemical structure and relevant workflows to support advanced research and development applications.
Chemical Identity and Structure
Methyl 2-amino-3-phenylpropanoate is the methyl ester of the amino acid phenylalanine. It is a chiral compound and exists as two enantiomers, the L-form (S-configuration) and the D-form (R-configuration), derived from the corresponding L-phenylalanine and D-phenylalanine. The L-enantiomer is the most common form utilized in biochemical and pharmaceutical applications. It is often supplied and used as its hydrochloride salt to improve solubility and stability.[1]
DOT Script for Chemical Structure
Caption: Chemical structure of Methyl 2-amino-3-phenylpropanoate.
Physicochemical Properties
The core physicochemical properties of Methyl 2-amino-3-phenylpropanoate and its common hydrochloride salt are summarized below. Data is primarily for the L-enantiomer unless otherwise specified.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Appearance | White powder (for HCl salt) | [1] |
| Melting Point | 156-162 °C (for L-enantiomer HCl salt) | [1] |
| Boiling Point | 264.2 °C at 760 mmHg (for (S)-enantiomer) | [2] |
| Density | 1.1 g/cm³ (for (S)-enantiomer) | [2] |
| Flash Point | 126 °C (for (S)-enantiomer) | [2] |
| Optical Rotation | [α]D20 = +37.0 ± 2º (c=2 in EtOH) (for L-enantiomer HCl salt) | [1] |
| Solubility | Enhanced solubility in aqueous solutions (for HCl salt).[1] Poorly soluble in water but highly soluble in various organic solvents (for the free base).[3] | [1][3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 2577-90-4 ((S)-enantiomer) | [2] |
| 21685-51-8 (racemic) | [3] | |
| 7524-50-7 (L-enantiomer HCl salt) | [1] | |
| PubChem CID | 736234 ((S)-enantiomer) | [2] |
| IUPAC Name | methyl (2S)-2-amino-3-phenylpropanoate | [2] |
| Synonyms | L-Phenylalanine methyl ester, Methyl L-phenylalaninate, L-Phe-OMe | [1][2] |
Experimental Protocols
Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
A standard and effective method for the synthesis of L-Phenylalanine Methyl Ester Hydrochloride is through the esterification of L-phenylalanine using thionyl chloride in methanol.[4][5]
Materials:
-
L-phenylalanine
-
Absolute Methanol (MeOH)
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Thionyl chloride (SOCl₂)
-
Diethyl ether
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Reaction flask (round-bottomed) with a dropping funnel and condenser
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
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Büchner funnel and filter paper
Procedure:
-
In a fume hood, equip a round-bottomed flask with a magnetic stir bar and a dropping funnel.
-
Cool the flask in an ice-salt bath to between -15 and -18 °C.[5]
-
Add absolute methanol (e.g., 35 mL) to the flask.[5]
-
Slowly add thionyl chloride (e.g., 3.06 mL, 42.0 mmol) dropwise into the stirring methanol over 10 minutes, ensuring the temperature remains below -7 °C.[5]
-
After the addition is complete, rapidly add L-phenylalanine (e.g., 5.00 g, 30.3 mmol) to the solution.[5]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for several hours (e.g., 24 hours) to ensure the reaction goes to completion.[4]
-
After reflux, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator. This will likely result in a thick, oily residue.[5]
-
To induce crystallization, take up the residue in a small amount of methanol and triturate with a spatula.[5]
-
Add diethyl ether (e.g., 15 mL) and cool the mixture in an ice bath to precipitate the product.[5]
-
Collect the white solid product by suction filtration using a Büchner funnel, wash with diethyl ether, and dry under vacuum.[5]
DOT Script for Synthesis Workflow
Caption: Workflow for the synthesis of L-Phenylalanine Methyl Ester HCl.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for the quantitative and qualitative analysis of Methyl 2-amino-3-phenylpropanoate.
3.2.1. High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the direct analysis of Methyl 2-amino-3-phenylpropanoate, particularly its hydrochloride salt, in various sample matrices.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particles).[3]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Gradient: A linear gradient, for example, starting from 30% B to 90% B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV absorbance at 254 nm.[3]
-
Temperature: 25°C.[3]
Procedure:
-
Sample Preparation: Dissolve the sample containing Methyl 2-amino-3-phenylpropanoate hydrochloride in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Calibration: Prepare a series of calibration standards of known concentrations.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC-MS analysis, derivatization is typically required to increase the volatility of the amino acid ester. A common method involves a two-step derivatization to form trifluoroacetyl ester derivatives.
Materials:
-
Anhydrous isopropanol with HCl
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (for extraction)
-
Internal standard (e.g., an isotopic labeled analogue)
Procedure:
-
Esterification: To a dried sample, add a solution of 3M HCl in anhydrous isopropanol. Heat at 110°C for 1 hour. Evaporate the reagent under a stream of nitrogen.
-
Acylation: Add a solution of trifluoroacetic anhydride in ethyl acetate. Heat at 60°C for 10 minutes. Evaporate the reagent to dryness.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent like ethyl acetate for injection.
-
GC-MS Analysis:
-
GC Column: A mid-polarity column (e.g., DB-5ms) is suitable.
-
Injection: Splitless injection mode.
-
Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
MS Detection: Use electron impact (EI) ionization. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
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DOT Script for Analytical Workflow
